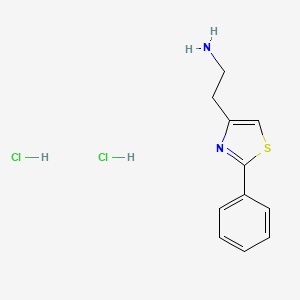
2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C11H14Cl2N2S . It has a molecular weight of 277.21. It is also known by the IUPAC name 2-(1H-1lambda3-thiazol-4-yl)ethan-1-amine dihydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a new thiazole-containing multidentate ligand was synthesized and used to prepare new complexes . Another study described the design, synthesis, and pharmacological evaluation of 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C5H9N2S.2ClH/c6-2-1-5-3-8-4-7-5;;/h3-4,8H,1-2,6H2;2*1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.13 . It is stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen
Multifunctional Biocide Applications
- Corrosion and Biofilm Inhibition: A study by Walter and Cooke (1997) focused on 2-(Decylthio)ethanamine hydrochloride, a similar compound, highlighting its broad-spectrum activity against bacteria, fungi, and algae in cooling water systems. It also exhibited biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Antimicrobial and Antifungal Activities
- Synthesis and Structural Characterization: Pejchal et al. (2015) synthesized a series of novel compounds related to 2-(2-Phenylthiazol-4-yl)ethanamine dihydrochloride, demonstrating their efficacy in antibacterial and antifungal activities against various strains (Pejchal, Pejchalová, & Růžičková, 2015).
- Novel Derivatives Synthesis for Antimicrobial Activity: Kumbhare et al. (2013) explored novel derivatives of a related compound, evaluating their antibacterial and antifungal effectiveness. The synthesized compounds showed promising results against Gram-positive and Gram-negative bacteria and fungal species (Kumbhare, Kumar, Dadmal, Kosurkar, & Appalanaidu, 2013).
Biogenic Amine Analogs and Enzyme Activity
- Synthesis of Nonbenzenoid Analogs: Kurokawa (1983) synthesized 2-(4-Azulenyl)ethanamine derivatives, analogs of biogenic amines. They investigated the enzyme activity of these products, finding negligible effect on prostaglandin 15-hydroxydehydrogenase and significant inhibition to cyclic AMP-phosphodiesterase (Kurokawa, 1983).
Novel Sensor Development
- Selective Optical Detection: Wanichacheva et al. (2009) developed a novel macromolecule for selective optical detection of Hg2+. This sensor was based on a compound structurally related to this compound, showing effective fluorescence quenching and chromogenic change detectable by the naked eye (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).
Synthesis and Characterization of Intermediates
- Key Intermediate for Agricultural Fungicide: Ji et al. (2017) described an efficient method to prepare a key intermediate for prothioconazole, an agricultural fungicide. This process involved a compound similar to this compound and optimized reaction conditions for industrial application (Ji, Niu, Liu, Wang, & Dai, 2017).
Wirkmechanismus
Target of Action
Thiazole derivatives are known to exhibit diverse biological activities and can interact with a variety of biological targets .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways, leading to downstream effects such as anti-inflammatory and cytotoxic properties .
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity against several human cancer cell lines .
Biochemische Analyse
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKWBWSZGKWTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2969946.png)
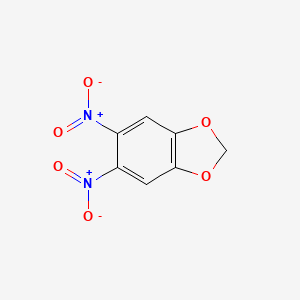
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2969948.png)
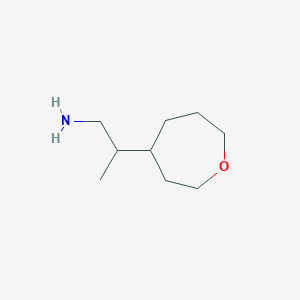
![ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2969952.png)
![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)
![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2969956.png)
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2969957.png)
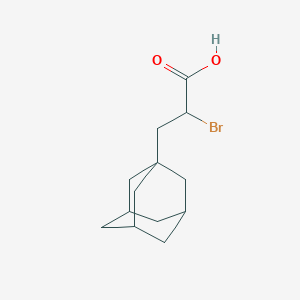
![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2969962.png)
![8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2969963.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2969965.png)
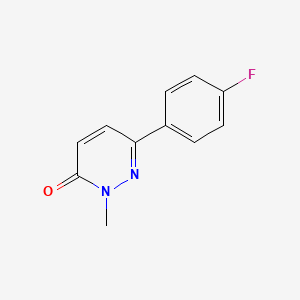
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2969968.png)